![molecular formula C22H28N6O4 B2883522 ethyl 2-(4-(3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate CAS No. 898437-84-8](/img/structure/B2883522.png)
ethyl 2-(4-(3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate
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Description
The compound appears to contain a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. Detailed structural analysis would require techniques such as NMR, IR, and mass spectrometry .Scientific Research Applications
Antimicrobial Activity
Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, synthesized via Knoevenagel condensation, showed potential for antimicrobial applications. This compound, characterized by 1H NMR, Mass spectra, and X-ray diffraction studies, suggests that structurally similar compounds might also possess antimicrobial properties (Kariyappa et al., 2016).
Polymer Additive Synthesis
Research into hindered-phenol-containing amine moieties as antioxidants for polypropylene copolymers involves the synthesis and characterization of compounds, including those with piperazine structures. These compounds improved the thermal stability of polypropylene, indicating the utility of such structures in materials science (Desai et al., 2004).
Marine Bioactive Metabolites
Compounds with piperazine structures, similar to the target compound, were isolated from marine actinobacterium Streptomyces sp. These compounds, including new 3-(4-hydroxybenzyl)piperazine-2,5-dione, demonstrated cytotoxic activities, highlighting the potential for discovering new bioactive substances from marine sources (Sobolevskaya et al., 2007).
Synthetic Routes to Medicinal Compounds
The synthesis of centperazine, an antifilarial candidate drug, through a new economical route involving piperazine structures, underscores the importance of synthetic chemistry in drug development. This highlights the role of complex organic synthesis in creating potential therapeutic agents (Sengupta et al., 1993).
Antioxidative and Anti-inflammatory Compounds
Highly oxygenated 2H-chromen derivatives from the red seaweed Gracilaria opuntia with cyclooxygenase and lipoxygenase inhibitory properties point towards the significance of natural products in anti-inflammatory and antioxidative research. This reflects the potential for compounds with complex structures to serve as leads in the development of new drugs (Makkar & Chakraborty, 2018).
properties
IUPAC Name |
ethyl 2-[4-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O4/c1-4-32-17(29)14-26-9-11-27(12-10-26)21-23-19-18(20(30)24-22(31)25(19)3)28(21)13-16-7-5-15(2)6-8-16/h5-8H,4,9-14H2,1-3H3,(H,24,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHWMPGDZPYMJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)C)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(4-(3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate |
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